1-[(2-Methylphenyl)imino]-1lambda6-thiolan-1-one
Description
1-[(2-Methylphenyl)imino]-1λ⁶-thiolan-1-one (CAS: 2060050-12-4) is a sulfur-containing heterocyclic compound characterized by a thiolanone (tetrahydrothiophenone) core substituted with a 2-methylphenylimino group. The molecule’s structure consists of a five-membered thiolanone ring (C₄H₆OS) fused to an imino group (–N=) linked to an ortho-methyl-substituted benzene ring.
This compound is primarily supplied by Ambeed, Inc., which specializes in advanced intermediates and building blocks for pharmaceutical and chemical research .
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
1-(2-methylphenyl)iminothiolane 1-oxide |
InChI |
InChI=1S/C11H15NOS/c1-10-6-2-3-7-11(10)12-14(13)8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
HKDAYVMOQLFZLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=S2(=O)CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylphenyl)imino]-1lambda6-thiolan-1-one typically involves the condensation of 2-methylphenylamine with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino-thiolane structure. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the stringent requirements of industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylphenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties and reactivity.
Substitution: The imino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA). The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines or thiols can react with the imino group in the presence of a suitable base or catalyst.
Major Products Formed
Scientific Research Applications
1-[(2-Methylphenyl)imino]-1lambda6-thiolan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with biological targets makes it a promising lead compound for new drug discovery.
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The thiolane ring may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiolanone Derivatives
*Estimated based on structural analogs.
Key Comparative Insights:
- Substituent Electronic Effects: Electron-donating groups (e.g., 2-methylphenyl in the target compound) stabilize the aromatic ring and may reduce electrophilicity at the imino group.
- Steric Effects: Ortho-substituents (e.g., 2-methylphenyl in the target, 3-chloro-2-methylphenyl in ) introduce steric hindrance, which could impede interactions in catalytic or biological systems compared to para-substituted analogs (e.g., 4-aminophenyl in ).
- Biological and Industrial Relevance: The 4-aminophenyl derivative () is marketed for life science research, suggesting utility in drug discovery or biochemical assays. The nitro-substituted compound () complies with ISO standards, indicating suitability for industrial applications.
- Molecular Weight and Solubility: Halogenated derivatives (e.g., ) exhibit higher molecular weights, which may reduce solubility in polar solvents compared to non-halogenated analogs.
Notes
Synthesis and Applications: Synthesis routes and specific applications of the target compound remain undisclosed in the evidence.
Supplier Diversity : Compounds are available from multiple suppliers (e.g., Ambeed , American Elements ), ensuring accessibility for research and industrial use.
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